1,3,4-Tribromo-2,5-dichlorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

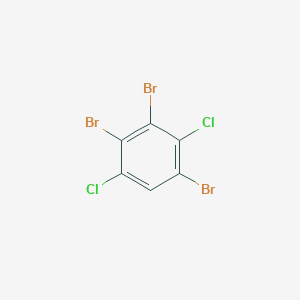

1,3,4-Tribromo-2,5-dichlorobenzene (TBDCB) is a halogenated aromatic compound with the chemical formula C6HBr3Cl2 . It has a molecular weight of 383.69 .

Synthesis Analysis

While there is no direct synthesis process available for this compound, a related compound, 2,4,6-Tribromobenzene-1,3,5-tricarboxaldehyde, can be efficiently prepared in two reaction steps from 1,3,5-tribromobenzene .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with three bromine atoms and two chlorine atoms attached .

科学的研究の応用

Synthesis and Chemical Properties

1,3,4-Tribromo-2,5-dichlorobenzene has been utilized in various synthetic applications. For instance, Rot et al. (2000) demonstrated the synthesis of polystannylated benzene derivatives from 1,3,5-tribromo- and 1,2,4,5-tetrabromobenzene, which were then converted to tris- and tetrakis(chloromercurio)benzenes. Their study also explored the spectral properties of these new compounds (Rot et al., 2000). Additionally, Chapyshev and Chernyak (2013) investigated the azidation of 1,3,5-tribromo-2,4,6-trifluorobenzene, leading to the formation of various triazidobenzenes, potentially useful in polymer chemistry and organic synthesis (Chapyshev & Chernyak, 2013).

Electrochemical Studies

Mubarak and Peters (1997) conducted electrochemical studies on di-, tri-, and tetrahalobenzenes, including 1,2,4,5-tetrabromobenzene, revealing interesting aspects of their electrochemical reduction behavior (Mubarak & Peters, 1997).

Thermodynamic Investigations

In thermodynamic research, the heat capacities of related compounds like 1,3,5-tribromobenzene were measured by Linde et al. (2005), providing critical data for understanding their thermodynamic functions (Linde et al., 2005).

Environmental and Catalytic Studies

Environmental studies, such as those by Morita (1977) and Bosma et al. (1988), have explored the presence and transformation of chlorinated benzenes, including trichlorobenzenes, in various environments. These studies highlight the ecological impact and biodegradation processes of these compounds (Morita, 1977) (Bosma et al., 1988). Also, research by Krishnamoorthy et al. (2000) on the catalytic oxidation of dichlorobenzene and related compounds over various metal oxides offers insights into potential industrial applications (Krishnamoorthy et al., 2000).

Crystal Structure Analysis

Crystallographic data for compounds similar to 1,3,5-tribromobenzene, such as 1,3,5-trichlorobenzene, were reported by Belaaraj et al. (1984), providing valuable information on their structural properties (Belaaraj et al., 1984).

Advanced Oxidation Processes

Research on advanced oxidation processes like photocatalysis and sonolysis, as explored by Selli et al. (2008), offers insights into the degradation mechanisms of chlorobenzenes in environmental contexts (Selli et al., 2008).

Safety and Hazards

作用機序

Target of Action

The primary targets of 1,3,4-Tribromo-2,5-dichlorobenzene are not well-documented in the literature. This compound is a derivative of benzene, which is known to interact with various biological molecules. The specific targets for this compound remain to be identified .

Mode of Action

As a benzene derivative, it may undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . .

特性

IUPAC Name |

1,3,4-tribromo-2,5-dichlorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr3Cl2/c7-2-1-3(10)4(8)5(9)6(2)11/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDXHIDUWUOGDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)Br)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr3Cl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-8-(2-fluorophenyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2900097.png)

![benzyl 2-((7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2900102.png)

![Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2900112.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide](/img/structure/B2900113.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea](/img/structure/B2900114.png)